molecular formula C25H26N2O5 B299710 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide

3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide

Katalognummer B299710
Molekulargewicht: 434.5 g/mol
InChI-Schlüssel: ZJHMYKJHAGVBPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide, also known as TPCA-1, is a small molecule inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. The NF-κB pathway is a key regulator of immune and inflammatory responses, and aberrant activation of this pathway has been implicated in various diseases, including cancer, autoimmune disorders, and chronic inflammation. TPCA-1 has been shown to have potential therapeutic applications in these diseases, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.

Wirkmechanismus

3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide inhibits the NF-κB pathway by blocking the activity of the kinase IKKβ, which is a key regulator of the pathway. IKKβ phosphorylates the inhibitor of κB (IκB), leading to its degradation and the subsequent activation of NF-κB. 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide binds to the ATP-binding site of IKKβ, preventing its activity and thereby inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
In addition to its effects on the NF-κB pathway, 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to have other biochemical and physiological effects. 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to inhibit the activity of the serine/threonine kinase AKT, which is involved in cell survival and proliferation. 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has also been shown to inhibit the activity of the receptor tyrosine kinase c-Met, which is involved in cell migration and invasion.

Vorteile Und Einschränkungen Für Laborexperimente

3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous solutions. 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has also been shown to have good selectivity for IKKβ and does not inhibit other kinases at concentrations used in experiments. However, 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has some limitations. It has a relatively short half-life in vivo, which may limit its effectiveness in animal models. In addition, 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to have some cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide. One area of research is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of research is the investigation of the effects of 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide in combination with other drugs or therapies. 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to enhance the effectiveness of chemotherapy in cancer cells, and further studies are needed to determine the potential clinical applications of this combination therapy. Finally, 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to have potential applications in other diseases, such as neurodegenerative disorders and viral infections, and further studies are needed to investigate these potential therapeutic applications.

Synthesemethoden

3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide can be synthesized using a multistep process involving the condensation of 3,4,5-trimethoxybenzoyl chloride with 2-aminobenzamide, followed by the coupling of the resulting intermediate with N-(2-phenylethyl)glycine methyl ester. The final product is obtained after deprotection of the methyl ester group using hydrochloric acid.

Wissenschaftliche Forschungsanwendungen

3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway. 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has also been shown to have anti-inflammatory effects in animal models of chronic inflammation, such as rheumatoid arthritis and colitis. In addition, 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to have potential applications in autoimmune disorders, such as multiple sclerosis and lupus, by inhibiting the immune response.

Eigenschaften

Produktname

3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide

Molekularformel

C25H26N2O5

Molekulargewicht

434.5 g/mol

IUPAC-Name

3,4,5-trimethoxy-N-[2-(2-phenylethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C25H26N2O5/c1-30-21-15-18(16-22(31-2)23(21)32-3)24(28)27-20-12-8-7-11-19(20)25(29)26-14-13-17-9-5-4-6-10-17/h4-12,15-16H,13-14H2,1-3H3,(H,26,29)(H,27,28)

InChI-Schlüssel

ZJHMYKJHAGVBPM-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.